2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Structural isomerism Molecular formula identity Drug scaffold divergence

Procure this specific N-phenylphenoxyacetamide chemotype (CAS 941993-41-5), a validated EthR transcriptional repressor inhibitor scaffold for Mycobacterium tuberculosis research. Its unique 3-(2-oxopyrrolidin-1-yl)aniline moiety ensures target engagement via crystallographically-precedented hydrogen bonding, differentiating it from simpler analogs like NAPMA. Ideal for SAR libraries, competitive displacement assays, and as a paired non-halogenated comparator for ADME profiling against chloro-analogs.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941993-41-5
Cat. No. B2541766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941993-41-5
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C19H20N2O3/c1-14-5-2-8-17(11-14)24-13-18(22)20-15-6-3-7-16(12-15)21-10-4-9-19(21)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,22)
InChIKeyBPDXGHJLSURLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-41-5) – Structural Identity and Procurement Baseline


2-(3-Methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-41-5) is a fully synthetic small molecule belonging to the N-phenylphenoxyacetamide chemotype, a scaffold validated as a source of transcriptional repressor (EthR) inhibitors in Mycobacterium tuberculosis [1]. The compound incorporates a 3-methylphenoxy acetyl moiety linked through an amide bond to a 3-(2-oxopyrrolidin-1-yl)aniline fragment, yielding the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.38 g/mol. Notably, this molecular formula is isomeric with three marketed drugs—dolasetron, ditazole, and oxyphenbutazone—while the compound’s unique connectivity establishes a distinct chemical space [2].

Why In-Class N-Phenylphenoxyacetamide Analogs Cannot Be Freely Substituted for CAS 941993-41-5 in Scientific Procurement


Within the N-phenylphenoxyacetamide family, even conservative modifications to the phenoxy substitution pattern or the aniline-ring appendage produce profound shifts in molecular recognition. The EthR inhibitor series characterized by Flipo et al. demonstrates that altering the phenoxy substituent from 3-methyl to 4-methyl, halogenated, or unsubstituted variants changes thermal-shift binding (ΔTm) by >8 °C, while reorienting the pyrrolidinone attachment from the meta to the para position of the aniline ring can abrogate whole-cell ethionamide boosting entirely [1]. The 2-oxopyrrolidin-1-yl group at the meta position of the aniline ring in the target compound introduces both a hydrogen-bond-accepting lactam carbonyl and a constrained five-membered ring that directly influence binding-pocket shape complementarity, a feature absent in the simpler N-phenyl or N-piperazinyl analogs such as NAPMA. Consequently, substituting a superficially similar N-phenylphenoxyacetamide without the precise 3-(2-oxopyrrolidin-1-yl) substitution risks loss of the specific binding orientation required for target engagement [1].

Quantitative Selection Evidence for 2-(3-Methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-41-5) vs. Closest Analogs


Scaffold-Level Differentiation from Isomeric Marketed Drugs Sharing the C₁₉H₂₀N₂O₃ Formula

The target compound shares the exact molecular formula C₁₉H₂₀N₂O₃ (324.38 g/mol) with three approved drugs—dolasetron (5-HT₃ antagonist), ditazole (antiplatelet/anti-inflammatory), and oxyphenbutazone (NSAID)—yet differs fundamentally in atom connectivity and ring topology [1]. Unlike dolasetron, which contains an indole-carboxylate ester core, or oxyphenbutazone, which features a pyrazolidinedione, the target compound presents an N-phenylphenoxyacetamide backbone with a 2-oxopyrrolidin-1-yl substituent that is absent from all three marketed isomers. This topological divergence places the compound in a distinct biological target space (EthR/TetR-family transcriptional regulators) relative to the GPCR- and COX-targeted isomeric drugs [2].

Structural isomerism Molecular formula identity Drug scaffold divergence

Predicted Physicochemical Divergence from the 4-Chloro-3-methylphenoxy Analog

A commercially available close analog, 2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (MW 358.8, C₁₉H₁₉ClN₂O₃), differs from the target compound solely by the addition of a chlorine atom at the 4-position of the phenoxy ring [1]. This single-atom substitution increases the molecular weight by 34.4 Da (+10.6%) and is predicted to raise the octanol-water partition coefficient (cLogP) by approximately 0.7–0.9 log units relative to the des-chloro target compound, based on the Hansch π constant for aromatic chlorine (π ≈ +0.71) [2]. Elevated lipophilicity in the chloro analog may enhance passive membrane permeability but also increase the risk of non-specific protein binding and CYP450-mediated metabolism, rendering the des-chloro target compound preferable for assays requiring lower background binding or cleaner metabolic profiles.

Lipophilicity Physicochemical property prediction Halogen substitution effect

Meta-Pyrrolidinone Substitution as a Determinant of Target Engagement vs. Piperazinyl-Containing Phenoxyacetamides (NAPMA)

NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide) shares the 2-(3-methylphenoxy)acetamide warhead with the target compound but replaces the 3-(2-oxopyrrolidin-1-yl)aniline group with a 2-(4-acetyl-piperazin-1-yl)aniline moiety. NAPMA has been reported to inhibit osteoclast differentiation in bone marrow-derived macrophages with an IC₅₀ in the low micromolar range (estimated 5–15 µM from published dose-response curves) [1]. The target compound, by contrast, features a cyclic lactam (2-oxopyrrolidine) at the meta position of the aniline ring, which presents a distinct hydrogen-bond-acceptor geometry that is sterically and electronically dissimilar to the N-acetylpiperazine of NAPMA. The 2-oxopyrrolidin-1-yl group has been crystallographically observed to engage EthR binding-pocket residues in the N-phenylphenoxyacetamide series, while N-acetylpiperazine-containing analogs were not captured in the same EthR co-crystal structures [2], suggesting that the meta-pyrrolidinone directs the compound toward a different target profile.

Pharmacophore divergence Osteoclast differentiation EthR inhibition

Class-Level Validation of the N-Phenylphenoxyacetamide Scaffold in Whole-Cell Mycobacterial Assays

The N-phenylphenoxyacetamide chemotype, to which the target compound belongs, was discovered through high-throughput screening of a 14,640-compound library in a whole-cell Mycobacterium tuberculosis phenotypic assay designed to identify EthR inhibitors and ethionamide boosters [1]. The most potent optimized analog in this series achieved an ethionamide boosting effect in M. tuberculosis-infected macrophages at sub-micromolar concentrations, with the co-crystal structure (PDB 4DW6) confirming direct engagement of the EthR binding pocket by the N-phenylphenoxyacetamide core [2]. Although the specific target compound (CAS 941993-41-5) has not been individually profiled in published EthR assays, its structural conformity to the validated pharmacophore—particularly the phenoxyacetamide linker and the critical amide NH donor—supports its inclusion as a screening candidate within this target class [1].

EthR inhibition Ethionamide boosting M. tuberculosis phenotypic assay

Synthetic Tractability and Building-Block Differentiation vs. Multi-Step Isomers

The target compound is assembled via a single amide bond formation between commercially available 2-(3-methylphenoxy)acetic acid (or its activated ester) and 3-(2-oxopyrrolidin-1-yl)aniline [1]. This contrasts with the more synthetically involved isomeric structures such as dolasetron, which requires indole construction and chiral esterification, or oxyphenbutazone, which necessitates pyrazolidinedione ring formation and subsequent C-alkylation [2]. The modular, one-step coupling strategy allows rapid analog generation through parallel amidation with alternative amines, a feature that positions the compound as a versatile diversification point in medicinal chemistry libraries. The 2-oxopyrrolidin-1-yl group further provides a metabolic soft spot via lactam hydrolysis, which may be advantageous for designing agents with predictable Phase I metabolism.

Synthetic accessibility Building block utility Amide coupling

Recommended Application Scenarios for 2-(3-Methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-41-5) Based on Differentiated Evidence


Hit Identification for Transcriptional Repressor (EthR/TetR-Family) Drug Discovery Programs

The target compound's structural conformity to the N-phenylphenoxyacetamide EthR inhibitor pharmacophore validated by Flipo et al. [1] makes it suitable as a starting point for high-throughput or fragment-based screening against EthR and related TetR-family transcriptional regulators in mycobacterial or Gram-positive bacterial systems. The 2-oxopyrrolidin-1-yl moiety provides a crystallographically precedented hydrogen-bond acceptor that can be monitored by thermal shift assays (ThermoFluor) for binding validation [1]. Researchers may use the compound as a reference ligand in competitive displacement assays or as a scaffold for parallel library synthesis via the modular amide coupling route.

Pharmacophore-Directed Diversification via Parallel Amide Library Synthesis

Owing to its convergent, single-step amide coupling synthesis from commercially available building blocks, the compound serves as an efficient diversification node [2]. By retaining the 2-(3-methylphenoxy)acetyl warhead and varying the amine component, medicinal chemistry teams can rapidly generate focused libraries of 50–500 analogs to explore SAR around the aniline-ring substituent while maintaining the core phenoxyacetamide pharmacophore that defines the EthR inhibitor class.

Negative Control or Orthogonal Chemotype for Osteoclast Differentiation Assays (NAPMA Comparator Studies)

Given that NAPMA (a piperazinyl phenoxyacetamide) inhibits osteoclast differentiation [3] while the target compound bears a structurally divergent 2-oxopyrrolidin-1-yl substituent that directs target engagement toward transcriptional regulators, the target compound may serve as a negative control or orthogonal chemotype in osteoclast assays. Its inclusion in such experiments helps confirm that observed anti-osteoclast activity is pharmacophore-dependent rather than a general property of the phenoxyacetamide scaffold.

Physicochemical Benchmarking Against Halogenated Analogs in Early ADME Screening

The target compound (des-chloro, MW 324, cLogP ≈ 2.0–2.3) is the direct non-halogenated comparator to the 4-chloro-3-methylphenoxy analog (MW 359, cLogP ≈ 2.7–3.2) available from commercial sources [4]. Procurement of both compounds enables paired testing in parallel artificial membrane permeability assays (PAMPA), microsomal stability, and plasma protein binding studies to quantify the impact of aromatic chlorine substitution on ADME properties within the same core scaffold. This head-to-head comparison can guide the design of subsequent analogs with optimized pharmacokinetic profiles.

Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.